molecular formula C21H14BrF2N3OS2 B12141125 N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12141125
M. Wt: 506.4 g/mol
InChI Key: KPWRDGAZUOWERW-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Acetamide Moiety: The acetamide group is attached via an amide bond formation reaction.

    Bromination and Fluorination: The final step involves the selective bromination and fluorination of the phenyl ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfanyl group.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thienopyrimidine derivatives have shown potential as inhibitors of certain enzymes and receptors. This compound may be studied for its effects on specific biological pathways.

Medicine

Medicinally, compounds like this one are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: These compounds share the thienopyrimidine core and may have similar biological activities.

    Phenylacetamide Derivatives: Compounds with a phenylacetamide moiety may exhibit similar chemical reactivity and biological properties.

Uniqueness

What sets N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of bromine and fluorine atoms, along with the thienopyrimidine core, makes it a compound of interest for further research and development.

Properties

Molecular Formula

C21H14BrF2N3OS2

Molecular Weight

506.4 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H14BrF2N3OS2/c1-11-2-4-12(5-3-11)14-8-29-20-18(14)21(26-10-25-20)30-9-17(28)27-19-15(22)6-13(23)7-16(19)24/h2-8,10H,9H2,1H3,(H,27,28)

InChI Key

KPWRDGAZUOWERW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4Br)F)F

Origin of Product

United States

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